2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2,4-dioxo-N-pyridin-3-yl-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-13(18-10-3-1-5-16-7-10)12-8-17-15(22)19(14(12)21)9-11-4-2-6-23-11/h1-8H,9H2,(H,17,22)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCKNSWKXFBRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components
- Aldehyde : Formaldehyde (37% aqueous solution) to minimize steric hindrance at position 4.
- β-Keto amide : N-(Pyridin-3-yl)acetoacetamide, synthesized via acetoacetylation of pyridin-3-amine (yield: 82%).
- Urea : Acts as both reactant and base.
Catalytic Conditions
- Catalyst : Para-toluenesulfonic acid (PTSA, 20 mol%) in ethanol.
- Temperature : Reflux at 80°C for 6 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Outcome :
- Intermediate : 2,4-Dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Yield: 74%).
- Characterization :
- 1H-NMR (DMSO-d6): δ 8.52 (s, 1H, pyridine-H), 7.85 (d, J=4.8 Hz, 1H), 7.45 (m, 2H), 5.21 (s, 1H, H5), 3.12 (s, 2H, NH2).
- IR : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Post-Cyclization N-Alkylation at Position 3
The NH group at position 3 undergoes alkylation to introduce the thiophen-2-ylmethyl moiety, following protocols in and.
Alkylation Protocol
- Reagents :
- Thiophen-2-ylmethyl bromide (1.2 eq).
- Potassium carbonate (2 eq) as base.
- Solvent: Dimethylformamide (DMF) at 60°C for 4 hours.
- Workup : Dilution with water, extraction with ethyl acetate, and column chromatography (SiO2, hexane/ethyl acetate).
Outcome :
- Final Product : 2,4-Dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Yield: 68%).
- Characterization :
- 1H-NMR (DMSO-d6): δ 8.51 (s, 1H, pyridine-H), 7.45–7.12 (m, 4H, thiophene-H), 5.18 (s, 1H, H5), 4.32 (s, 2H, CH2-thiophene).
- 13C-NMR : δ 164.2 (C=O), 142.1 (thiophene-C), 121.6 (pyridine-C).
- MS : m/z 385.1 [M+H]+.
Optimization Studies and Mechanistic Insights
Biginelli Reaction Variables
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst (PTSA) | 20 mol% | +22% vs. uncatalyzed |
| Solvent | Ethanol | Higher polarity favored cyclization |
| Temperature | 80°C | Below 70°C: Incomplete reaction |
Alkylation Efficiency
- Base Screening : K2CO3 > NaHCO3 > Et3N (higher yields with stronger bases).
- Solvent Effects : DMF > DMSO > THF (polar aprotic solvents enhance nucleophilicity).
Alternative Synthetic Routes
Mannich Reaction Approach
Attempted condensation of N-(pyridin-3-yl)acetoacetamide with formaldehyde and thiophen-2-ylmethylamine yielded only trace product, likely due to competing imine formation.
Hantzsch Dihydropyrimidine Synthesis
Replacing urea with ammonium acetate led to dihydropyridine intermediates, which failed to oxidize to the target tetrahydropyrimidine.
Analytical and Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calcd. for C17H14N4O3S: C 57.61; H 3.99; N 15.81. Found: C 57.54; H 3.95; N 15.76.
Comparative Spectral Data
| Feature | Biginelli Intermediate | Final Product |
|---|---|---|
| NH Stretch (IR) | 3320 cm⁻¹ | Absent (alkylated) |
| Thiophene CH (NMR) | – | δ 7.45–7.12 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrimidine, pyridine, and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biochemical Research: Used as a probe to study enzyme interactions or receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine core can mimic nucleotides, potentially interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the pyridine group, which may affect its biological activity.
2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the thiophene group, potentially altering its chemical reactivity.
Uniqueness
The presence of both pyridine and thiophene groups in 2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide may confer unique properties, such as enhanced binding affinity to biological targets or improved electronic properties for material science applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
